Computed Lipophilicity (XLogP3-AA) of the Bromo-Dihydro Scaffold vs. Unsubstituted Dihydro Core and Fully Aromatic Bromo Analog
The XLogP3-AA value for tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is 2.4, which is 1.0 log unit higher than both the unsubstituted 6,7-dihydro core (XLogP3-AA = 1.4) [1] and the fully aromatic 2-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.4) [2]. This 10-fold increase in calculated lipophilicity is introduced by the combination of the bromine atom and the Boc group, providing a distinct physicochemical profile.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro core (CAS 1260676-11-6): XLogP3-AA = 1.4; Fully aromatic 2-bromopyrazolo[1,5-a]pyrimidine (CAS 1368069-25-3): XLogP3-AA = 1.4 |
| Quantified Difference | Δ +1.0 log unit (vs both comparators) |
| Conditions | Computed by PubChem using the XLogP3 3.0 method, a consensus algorithm trained on 10,500 experimental logP values |
Why This Matters
This quantitative difference in lipophilicity directly influences membrane permeability and non-specific binding, making the compound a more suitable candidate for lead optimization programs targeting intracellular or CNS-penetrant small molecules, compared to its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 71748550, tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71748550. View Source
- [2] PubChem Compound Summary for CID 69191128, 2-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69191128. View Source
